2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13472606
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H21N3O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8,12H2,1H3/t10-/m0/s1 |
| Standard InChI Key | HUKSUYKXKDHYBA-JTQLQIEISA-N |
| Isomeric SMILES | CN(C[C@@H]1CCCN1C(=O)CN)C2CC2 |
| Canonical SMILES | CN(CC1CCCN1C(=O)CN)C2CC2 |
Introduction
2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of 211.30 g/mol. The compound features a pyrrolidine ring functionalized with an aminoethanone group and a cyclopropyl-methyl-amino substituent, which contribute to its stereochemical complexity and potential bioactivity .
Key Identifiers
| Property | Details |
|---|---|
| IUPAC Name | 2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone |
| SMILES Notation | CN(C[C@@H]1CCCN1C(=O)CN)C2CC2 |
| InChI Key | HUKSUYKXKDHYBA-JTQLQIEISA-N |
| Molecular Formula | |
| Molecular Weight | 211.30 g/mol |
Stereochemistry
The presence of the (S)-configuration at the chiral center influences the compound's interaction with biological targets, potentially affecting its pharmacological activity .
Synthesis Pathway
The synthesis of this compound typically involves:
-
Preparation of the pyrrolidine core through cyclization reactions.
-
Functionalization of the pyrrolidine ring with a cyclopropyl-methyl-amino group.
-
Introduction of the aminoethanone group via amide or reductive amination strategies.
Detailed reaction conditions and yields are not readily available in current literature but would likely involve standard organic synthesis techniques such as nucleophilic substitution, reductive amination, and stereoselective synthesis .
Analytical Characterization
The compound can be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm proton environments and carbon skeleton.
-
Mass Spectrometry (MS): To verify molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups such as amines and ketones.
-
X-ray Crystallography: For detailed stereochemical analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume